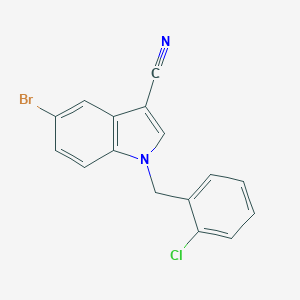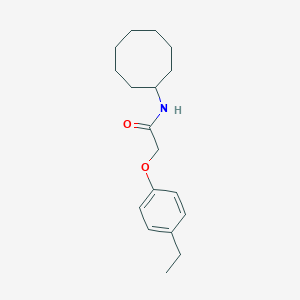![molecular formula C25H23ClN4O4 B297500 N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297500.png)
N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biotechnology, and material science.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is complex and depends on the specific application. In cancer treatment, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation and infectious diseases, it has been demonstrated to modulate the immune response and reduce inflammation. In biotechnology, it has been used as a fluorescent probe to visualize and quantify biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide are diverse and depend on the specific application. In cancer treatment, it has been shown to induce DNA damage, inhibit angiogenesis, and modulate signaling pathways. In inflammation and infectious diseases, it has been demonstrated to reduce oxidative stress, inhibit cytokine production, and enhance immune function. In biotechnology, it has been used to label and track biomolecules in living cells and tissues.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide in lab experiments include its high specificity, sensitivity, and versatility. It can be easily synthesized and modified to suit different applications. However, its limitations include its potential toxicity, instability, and high cost.
Future Directions
There are several future directions for the research and development of N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide. In medicine, it could be further explored as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In biotechnology, it could be used to develop new tools and techniques for the analysis and manipulation of biomolecules. In material science, it could be used to synthesize new materials with unique properties and applications. Overall, the future of N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide research is promising and holds great potential for advancing various scientific fields.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide involves the condensation of 2-chlorobenzaldehyde, 3,5-dimethylaniline, and 2-hydrazinyl-2-oxoacetamide in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product in high yield and purity.
Scientific Research Applications
N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been extensively studied for its potential applications in various scientific research fields. In medicine, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In biotechnology, it has been used as a molecular probe for the detection and analysis of biomolecules. In material science, it has been explored as a building block for the synthesis of functional materials with unique properties.
properties
Product Name |
N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide |
|---|---|
Molecular Formula |
C25H23ClN4O4 |
Molecular Weight |
478.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-N//'-[(E)-[2-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C25H23ClN4O4/c1-16-11-17(2)13-19(12-16)28-23(31)15-34-22-10-6-3-7-18(22)14-27-30-25(33)24(32)29-21-9-5-4-8-20(21)26/h3-14H,15H2,1-2H3,(H,28,31)(H,29,32)(H,30,33)/b27-14+ |
InChI Key |
PFFFCQIAPQXQTD-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2/C=N/NC(=O)C(=O)NC3=CC=CC=C3Cl)C |
SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2C=NNC(=O)C(=O)NC3=CC=CC=C3Cl)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2C=NNC(=O)C(=O)NC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Chloro-2-methylphenyl)imino]-3-ethyl-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297419.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[2-(prop-2-ynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297421.png)
![ethyl 4-{5-[(E)-{(2Z)-2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B297422.png)
![Methyl 4-{5-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B297423.png)
![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)



![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)
![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)